REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6](Br)[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9].[CH2:14]([Zn]CC)[CH3:15].O1CCO[CH2:21][CH2:20]1>>[CH2:14]([C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH2:20][CH3:21])[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:15]
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Name
|
|
Quantity
|
5.98 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1C(=O)OCC)Br
|
Name
|
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II)
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Quantity
|
424 mg
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
23.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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CUSTOM
|
Details
|
quenched with MeOH
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Type
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EXTRACTION
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Details
|
The resulting mixture was extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
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Details
|
washed with water, 0.1 N HCl, and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by CombiFlash
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=NC=C(C1C(=O)OCC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 54.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |